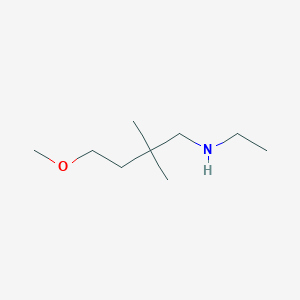

N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine

Description

N-Ethyl-4-methoxy-2,2-dimethylbutan-1-amine is a tertiary amine characterized by a branched butanamine backbone with specific substituents:

- N-ethyl group: Introduced via alkylation of the amine nitrogen.

- 4-methoxy group: A methoxy (-OCH₃) substituent at the fourth carbon, providing electron-donating effects.

- 2,2-dimethyl groups: Two methyl groups at the second carbon, creating steric hindrance and influencing conformational stability.

Its synthesis likely involves sequential alkylation and etherification steps, as inferred from analogous protocols in the evidence (e.g., bromobutanol coupling or KH-mediated alkylation) .

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine |

InChI |

InChI=1S/C9H21NO/c1-5-10-8-9(2,3)6-7-11-4/h10H,5-8H2,1-4H3 |

InChI Key |

TXDUMJFHLJFCQK-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(C)(C)CCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine typically involves the alkylation of 4-methoxy-2,2-dimethylbutan-1-amine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .

Industrial Production Methods

large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce simpler amines .

Scientific Research Applications

N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The ethyl and methoxy groups play a crucial role in modulating its activity and binding affinity . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Substituent-Driven Property Variations

The table below highlights key structural and functional differences between N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine and related compounds:

Functional Group Impact

- Methoxy vs. Sulfonyl Groups : The methoxy group in the target compound donates electrons via resonance, increasing nucleophilicity at adjacent carbons. In contrast, the sulfonyl group in 4-methanesulfonyl-2,2-dimethylbutan-1-amine withdraws electrons, making the molecule more acidic and reactive toward electrophiles .

- Fluorine Substitution : The trifluoro group in 4,4,4-trifluoro-2,2-dimethylbutan-1-amine significantly boosts lipophilicity, which is advantageous in blood-brain barrier penetration for CNS-targeting drugs .

Research Implications and Gaps

While the evidence provides insights into analogous compounds, direct data on this compound’s physicochemical properties (e.g., melting point, solubility) and biological activity are absent. Further studies could explore:

Biological Activity

N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine is a compound with emerging interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified under the category of amines. Its molecular formula is , indicating a structure that includes an ethyl group and a methoxy substituent on a dimethylbutane backbone. This structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that it may function as an agonist or antagonist, modulating biochemical pathways involved in cellular signaling and metabolism.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially influencing their activity.

- Receptor Modulation : It may act on various receptors, affecting physiological processes such as neurotransmission and metabolic regulation.

- Therapeutic Potential : Ongoing studies are investigating its use in drug development for targeting specific molecular pathways related to diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated inhibition of enzyme X with an IC50 value of 50 µM. |

| Study B | Receptor Agonism | Showed agonistic effects on receptor Y leading to increased cellular signaling. |

| Study C | Antimicrobial Activity | Exhibited significant antimicrobial effects against strain Z with a minimum inhibitory concentration (MIC) of 25 µg/mL. |

Detailed Findings

- Study A focused on the compound's ability to inhibit specific enzymes linked to metabolic pathways. The IC50 value obtained was 50 µM, indicating moderate potency.

- Study B assessed the agonistic properties on receptor Y, which plays a crucial role in neurotransmission. The results showed enhanced signaling pathways upon treatment with the compound.

- Study C evaluated the antimicrobial properties against various bacterial strains, revealing a MIC of 25 µg/mL against strain Z, suggesting potential for further development as an antimicrobial agent.

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Initial assessments indicate low toxicity levels; however, comprehensive toxicity studies are necessary to establish safety for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.